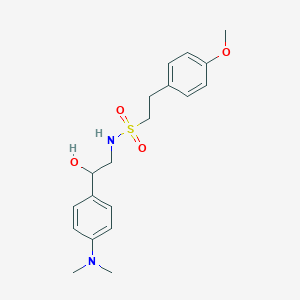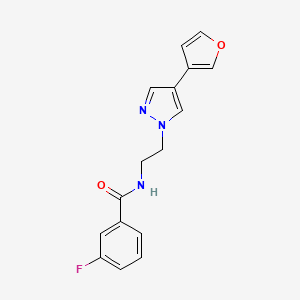![molecular formula C20H23N3O3S B2662910 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-59-1](/img/structure/B2662910.png)
2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the quinoline class of molecules
Aplicaciones Científicas De Investigación
2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactivity, including antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated for potential therapeutic uses, particularly in targeting specific pathways or proteins in disease states.
Industry: : Potential use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step synthesis procedures. Key steps may include:
Formation of the Quinoline Core: : This can be achieved through a variety of methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid.
Introduction of Functional Groups: : Subsequent steps involve the introduction of the butylsulfanyl group and the 5-methylfuran-2-yl moiety. This can be done using nucleophilic substitution reactions and coupling reactions, respectively.
Cyclization and Final Modifications: : The final steps include cyclization reactions to form the tetrahydropyrimido[4,5-b]quinoline scaffold, followed by functional group modifications as necessary.
Industrial Production Methods: For industrial-scale production, optimization of the synthesis process is crucial to ensure high yield and purity. Common approaches include:
Catalyst Optimization: : The use of efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to maximize output.
Purification Techniques: : Employing advanced purification techniques such as chromatography and crystallization to achieve the desired compound purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo a variety of chemical reactions, including:
Oxidation: : Can occur at the sulfur or the furan moiety.
Reduction: : Possible at the quinoline core or the furan ring.
Substitution: : Nucleophilic or electrophilic substitutions can be performed at various positions on the molecule.
Oxidation Reactions: : Typically involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: : Commonly use hydrogen gas with catalysts like palladium on carbon or lithium aluminum hydride.
Substitution Reactions: : Use reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For instance, oxidation at the sulfur might produce sulfoxides or sulfones, while reduction reactions might lead to fully saturated derivatives.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For example:
Molecular Targets: : Could include DNA, RNA, or proteins involved in critical biological pathways.
Pathways: : The compound may interfere with or modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique structural features and functional group composition. Similar compounds might include:
Other Quinoline Derivatives: : Compounds like 2-methylquinoline or 2-(phenylsulfanyl)quinoline, which may share some but not all biological activities.
Furan-Containing Compounds: : Molecules like 5-methyl-2-furoic acid or furan-2-carboxaldehyde, which might have some overlapping synthetic or biological relevance.
Each of these compounds possesses distinct properties, making this compound unique in its application and potential impact.
Propiedades
IUPAC Name |
2-butylsulfanyl-5-(5-methylfuran-2-yl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-4-10-27-20-22-18-17(19(25)23-20)16(14-9-8-11(2)26-14)15-12(21-18)6-5-7-13(15)24/h8-9,16H,3-7,10H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTAWSHQLVFYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
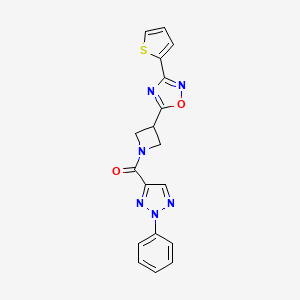
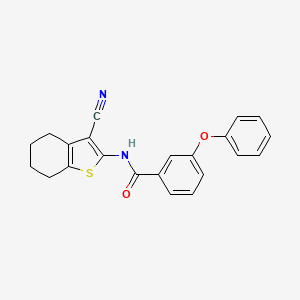

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)
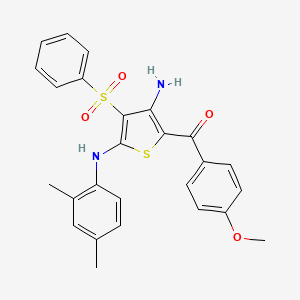
![3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2662846.png)
